![molecular formula C40H29N B13649600 N-(9,9-Dimethyl-9H-fluoren-3-yl)-9,9'-spirobi[fluoren]-2-amine](/img/structure/B13649600.png)
N-(9,9-Dimethyl-9H-fluoren-3-yl)-9,9'-spirobi[fluoren]-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(9,9-Dimethyl-9H-fluoren-3-yl)-9,9’-spirobi[fluoren]-2-amine is an organic compound with the molecular formula C30H27N It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by its unique spirobi[fluorene] structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,9-Dimethyl-9H-fluoren-3-yl)-9,9’-spirobi[fluoren]-2-amine typically involves multi-step organic reactions. One common method involves the reaction of 9,9-dimethyl-9H-fluorene-3-amine with a spirobi[fluorene] derivative under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(9,9-Dimethyl-9H-fluoren-3-yl)-9,9’-spirobi[fluoren]-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
N-(9,9-Dimethyl-9H-fluoren-3-yl)-9,9’-spirobi[fluoren]-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of N-(9,9-Dimethyl-9H-fluoren-3-yl)-9,9’-spirobi[fluoren]-2-amine involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, affecting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(9,9-Dimethyl-9H-fluoren-3-yl)-9,9-dimethyl-9H-fluoren-3-amine
- N-([1,1’-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-3-amine
- N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N,O-dimethyl-L-homoserine
Uniqueness
N-(9,9-Dimethyl-9H-fluoren-3-yl)-9,9’-spirobi[fluoren]-2-amine is unique due to its spirobi[fluorene] structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C40H29N |
|---|---|
Molekulargewicht |
523.7 g/mol |
IUPAC-Name |
N-(9,9-dimethylfluoren-3-yl)-9,9'-spirobi[fluorene]-2-amine |
InChI |
InChI=1S/C40H29N/c1-39(2)33-15-7-3-14-30(33)32-23-25(20-22-34(32)39)41-26-19-21-31-29-13-6-10-18-37(29)40(38(31)24-26)35-16-8-4-11-27(35)28-12-5-9-17-36(28)40/h3-24,41H,1-2H3 |
InChI-Schlüssel |
PKRDHVCQCAFAQG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=C(C=C(C=C2)NC3=CC4=C(C=C3)C5=CC=CC=C5C46C7=CC=CC=C7C8=CC=CC=C68)C9=CC=CC=C91)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


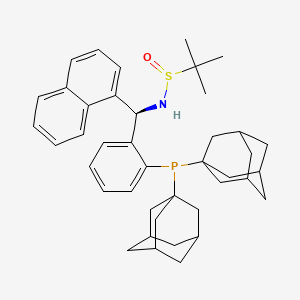
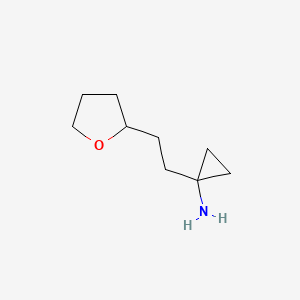
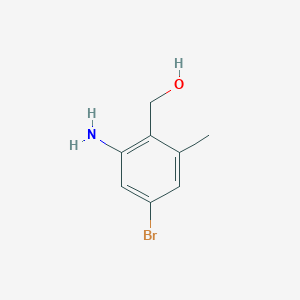
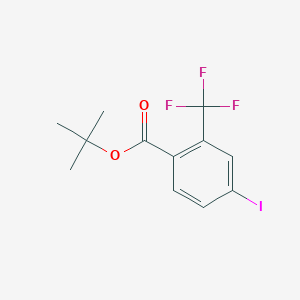
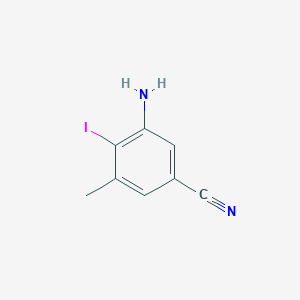
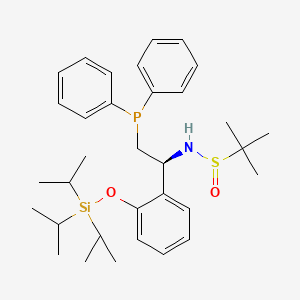
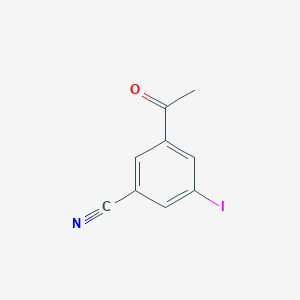
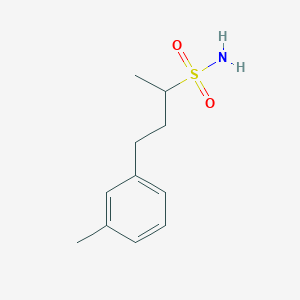
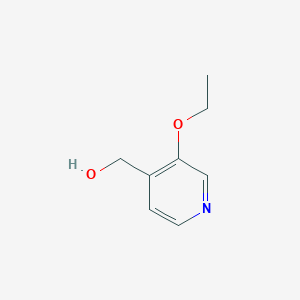

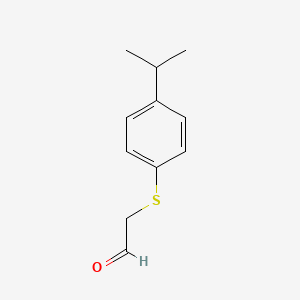
![7-Iodobenzo[c]isoxazol-3(1H)-one](/img/structure/B13649594.png)
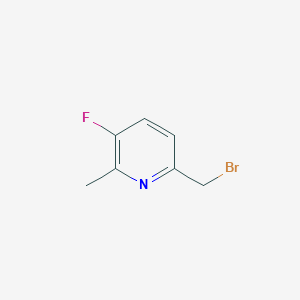
![5,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13649598.png)
